Product packaging for Iloperidone Impurity 4(Cat. No.:CAS No. 133455-04-6)

Iloperidone Impurity 4

Cat. No.: B602243
CAS No.: 133455-04-6
M. Wt: 440.52
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Description

Significance of Impurity Research in Pharmaceutical Science

The study of impurities in pharmaceuticals is a critical aspect of drug development and manufacturing. globalpharmatek.com Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products. globalresearchonline.net The presence of unwanted chemicals, even in trace amounts, can potentially impact the safety and effectiveness of a medication. globalpharmatek.com Therefore, comprehensive research into the nature of these impurities is essential to ensure the quality and consistency of pharmaceutical products. This involves identifying the chemical structure of impurities, understanding their formation pathways, and developing analytical methods for their detection and quantification. nih.gov

Overview of Iloperidone (B1671726) and its Pharmaceutical Relevance

Iloperidone is an atypical antipsychotic agent used in the management of schizophrenia in adults. nih.govnih.gov It acts as an antagonist at multiple neurotransmitter receptors in the brain, particularly serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. nih.govnih.gov This mechanism of action is characteristic of second-generation antipsychotics and is believed to contribute to its therapeutic effects. nih.gov The development and synthesis of iloperidone, like any active pharmaceutical ingredient (API), involves multi-step chemical processes that can potentially generate related substances or impurities. researchgate.net

Academic Research Focus on Iloperidone Impurity 4

Among the various substances related to the synthesis of iloperidone, academic and industrial research has focused on the identification and characterization of specific impurities. One such impurity is 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone, which has been designated as this compound. asianpubs.org Research efforts have been directed towards understanding its formation, synthesizing it for use as a reference standard, and developing analytical methods for its detection and control in the final iloperidone product. asianpubs.orgasianpubs.org

Properties

CAS No.

133455-04-6

Molecular Formula

C25H29FN2O4

Molecular Weight

440.52

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-Desacetyl 1-Propionyl Iloperidone;  1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-one

Origin of Product

United States

Chemical Profile of Iloperidone Impurity 4

Chemical Identity

Iloperidone (B1671726) Impurity 4 is chemically known as 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. asianpubs.org

Molecular and Physical Data

The fundamental chemical properties of Iloperidone Impurity 4 are summarized in the table below.

PropertyValue
IUPAC Name 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone
Chemical Formula C₁₂H₁₅ClO₃
Molecular Weight 242.7 g/mol
CAS Number 58113-30-7

Formation Pathways and Mechanistic Studies of Iloperidone Impurity 4

Process-Related Impurity Formation Mechanisms

The formation of Iloperidone (B1671726) Impurity 4 is predominantly linked to the manufacturing process of iloperidone, arising from starting materials and the specific synthetic route employed.

The most probable origin of Iloperidone Impurity 4 is the presence of a specific impurity within one of the key starting materials. The synthesis of iloperidone typically begins with 1-(4-hydroxy-3-methoxyphenyl)ethanone, also known as acetovanillone (B370764). This compound is the propan-1-one analogue of iloperidone, which strongly suggests that it is formed from the corresponding starting material impurity, 1-(4-hydroxy-3-methoxyphenyl)propan-1-one.

If this propionyl analogue is present in the acetovanillone starting material, it will participate in the subsequent reaction steps alongside the intended reactant, ultimately yielding this compound. The control of this impurity is therefore directly dependent on the purity of the initial raw materials.

Table 1: Key Starting Materials and Their Corresponding Impurities

Starting Material for IloperidoneChemical NameCorresponding Impurity in Starting MaterialChemical Name for Impurity
1-(4-hydroxy-3-methoxyphenyl)ethanone1-(4-hydroxy-3-methoxyphenyl)propan-1-one

This interactive table outlines the primary starting material for iloperidone and the key impurity that leads to the formation of this compound.

The primary synthetic route to iloperidone involves the N-alkylation of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with an alkylating agent derived from acetovanillone. A common method involves reacting 1-(4-hydroxy-3-methoxyphenyl)ethanone with a dihaloalkane (like 1,3-dichloropropane (B93676) or 1,3-dibromopropane) to form an intermediate, 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. This intermediate is then used to alkylate the piperidine (B6355638) nitrogen of the benzisoxazole moiety.

The formation of this compound follows this same pathway. The contaminating starting material, 1-(4-hydroxy-3-methoxyphenyl)propan-1-one, undergoes the same condensation and N-alkylation reactions. Since the chemical difference is a single methylene (B1212753) group (ethyl ketone vs. methyl ketone), the reactivity is very similar, allowing the impurity to proceed through the synthetic sequence without being purged. elsevierpure.com The reaction conditions optimized for the main synthesis are typically also effective for the formation of the impurity, making its removal in later stages challenging.

The accumulation of this compound is a direct consequence of the accumulation of its corresponding intermediate. The key intermediate in the formation of the final impurity is 1-[4-(3-chloropropoxy)-3-methoxyphenyl]propan-1-one. This intermediate is formed in parallel with the desired intermediate, 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone.

Table 2: In-Process Intermediates and Final Products

In-Process IntermediateFinal ProductImpurity Status
1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanoneIloperidoneAPI
1-[4-(3-chloropropoxy)-3-methoxyphenyl]propan-1-oneThis compoundProcess-Related Impurity

This interactive table illustrates the parallel relationship between the desired in-process intermediate and its corresponding impurity, which leads to the final API and this compound.

Once formed, this intermediate impurity is carried forward into the final N-alkylation step. Because purification of these intermediates can be difficult and costly, any amount of the propan-1-one analogue present after the initial steps will likely be converted to the final this compound. The structural similarity makes chromatographic separation of the final product from this impurity a critical but often difficult step in achieving high purity iloperidone.

Degradation-Related Impurity Formation Mechanisms

Degradation pathways of the final iloperidone drug substance under various stress conditions can also lead to the formation of impurities. However, the formation of this compound through degradation is considered highly unlikely.

Forced degradation studies on iloperidone have been conducted to understand its stability profile. These studies show that iloperidone degrades under acidic and basic hydrolysis and oxidative stress conditions. The identified degradation products typically involve cleavage of the ether linkage or modifications at other sites of the molecule. For instance, hydrolytic degradation under acidic and basic conditions has been shown to produce several degradation products, none of which correspond to the structure of this compound. Similarly, oxidative degradation leads to products such as the N-oxide of iloperidone. journalijcar.org There is no known chemical degradation pathway, such as hydrolysis or oxidation, that would result in the addition of a methylene group to the acetyl side chain to form the propanoyl group of Impurity 4.

Studies investigating the stability of iloperidone under photolytic stress have found the molecule to be stable. No significant degradation is typically observed when iloperidone is exposed to light according to ICH guidelines. Therefore, photolytic degradation is not a formation pathway for this compound.

Thermal Degradation Mechanisms

Forced degradation studies are a critical component of drug development, providing insights into a drug's stability and helping to identify potential degradation products. researchgate.net These studies typically involve exposing the drug to temperatures ranging from 40°C to 80°C. youtube.com However, in the case of iloperidone, multiple studies have concluded that it is stable under such thermal stress. nih.gov One study explicitly states that iloperidone was stable under neutral hydrolysis, thermal, and photolytic conditions. nih.gov While general thermal decomposition at very high temperatures can produce toxic gases like carbon monoxide and nitrogen oxides, this is distinct from the formation of specific impurities under pharmaceutical storage and testing conditions. nih.gov Therefore, a specific thermal degradation pathway for the formation of impurities during the standard lifecycle of the drug product is not supported by available data.

Identification of Specific Degradation Products Contributing to this compound

Given that thermal degradation is not a documented pathway for iloperidone impurity formation, the origin of this compound has been traced back to the manufacturing process. Research focused on the synthesis of iloperidone has identified several process-related impurities. asianpubs.orgjournalijcar.org One such recurring impurity has been identified and characterized as 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone, which is designated as this compound. asianpubs.orgpharmaffiliates.com

This compound is a known intermediate in several synthesis routes of iloperidone. newdrugapprovals.org Its presence in the final drug substance is likely due to an incomplete reaction or inadequate purification during the manufacturing process. The synthesis of iloperidone often involves the reaction of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride. newdrugapprovals.org If any of the chloropropoxy intermediate remains unreacted, it will be carried through as a process-related impurity.

Studies have focused on identifying and characterizing a range of iloperidone impurities to ensure the quality and safety of the final drug product. These include products from hydrolytic and oxidative degradation as well as numerous process-related substances. nih.govjournalijcar.org

Identified Iloperidone Degradation Products (Non-Thermal)

Degradation Condition Degradation Products Identified Reference
Acidic Hydrolysis DP1, DP2 nih.gov
Basic Hydrolysis DP4, DP5, DP6, DP7 nih.gov

Process-Related Impurities of Iloperidone

Impurity Name Chemical Name Reference
This compound 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone asianpubs.org
Iloperidone Impurity 7 1-[4-(3-hydroxypropoxy)-3-methoxy phenyl]ethanone asianpubs.org
Iloperidone Impurity 9 1-[4-(3-bromopropoxy)-3-methoxyphenyl] ethanone asianpubs.org
Iloperidone Impurity 10 1,1'-[4,4'-(propane-1,3- diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone asianpubs.org

Analytical Method Development and Validation for Iloperidone Impurity 4

Advanced Chromatographic Methodologies

Chromatographic techniques are indispensable for separating and quantifying impurities in pharmaceutical substances. The development of robust and efficient methods is crucial for the routine analysis of iloperidone (B1671726) and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the impurity profiling of iloperidone. researchgate.net A well-developed HPLC method can effectively separate Iloperidone Impurity 4 from the main drug substance and other potential impurities. savaglobal.com The selection of a suitable stationary phase, typically a C18 column, is fundamental to achieving the desired separation. researchgate.net The mobile phase composition, often a mixture of a buffer solution and an organic solvent like acetonitrile, is meticulously optimized to ensure good peak shape and resolution. researchgate.netresearchgate.net

A typical HPLC method for iloperidone analysis involves a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. researchgate.net The flow rate and column temperature are controlled to achieve optimal separation within a reasonable analysis time. researchgate.net Such methods are validated according to regulatory guidelines to demonstrate their suitability for their intended purpose, which includes specificity, linearity, accuracy, and precision. ijprajournal.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced separation efficiency, speed, and sensitivity. nih.gov By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve higher resolution and faster analysis times. This is particularly advantageous for complex impurity profiles where baseline separation of all components is critical.

For the analysis of iloperidone and its impurities, a UPLC method can provide superior resolution, allowing for the detection and quantification of trace-level impurities like this compound with greater confidence. nih.gov The direct transfer of methods from HPLC to UPLC is often possible, maintaining selectivity while significantly reducing run times.

Optimization of Chromatographic Parameters

The success of any chromatographic separation hinges on the careful optimization of several key parameters.

ParameterDescriptionTypical Values/Considerations for Iloperidone Analysis
Stationary Phase Selection The choice of column chemistry (e.g., C18, C8) is critical for achieving the desired selectivity between iloperidone and its impurities.C18 columns are commonly used for their hydrophobic retention characteristics, providing good separation for many drug compounds and their related substances. researchgate.net
Mobile Phase Composition The ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol) and the pH of the buffer are adjusted to control the retention and peak shape of the analytes. mdpi.comA common mobile phase for iloperidone analysis is a mixture of phosphate buffer (pH adjusted) and acetonitrile. researchgate.net
Temperature Control Column temperature affects the viscosity of the mobile phase and the kinetics of the separation, influencing retention times and peak shapes.Maintaining a constant and optimized column temperature (e.g., 35°C) ensures reproducible results. researchgate.net
Flow Rate The speed at which the mobile phase passes through the column impacts analysis time and separation efficiency.A flow rate of around 1 mL/min is often used in HPLC methods for iloperidone. researchgate.net

Spectrometric Detection Techniques

Spectrometric detectors are coupled with chromatographic systems to identify and quantify the separated components.

Photodiode Array (PDA) Detection for Peak Purity Assessment

A Photodiode Array (PDA) detector is a powerful tool used in conjunction with HPLC and UPLC systems. pharmaknowledgeforum.com It acquires absorbance data across a wide range of wavelengths simultaneously, allowing for the generation of a UV spectrum for each eluting peak. pharmaknowledgeforum.com This capability is crucial for assessing peak purity. sepscience.com

By comparing the spectra at different points across a single chromatographic peak (upslope, apex, and downslope), analysts can determine if the peak represents a single compound or if it co-elutes with an impurity. researchgate.netwaters.com If the spectra are identical, the peak is considered spectrally pure. waters.com However, it's important to note that this technique has limitations; it may not detect impurities that have very similar UV spectra to the main component or are present at very low levels. chromatographyonline.com

Method Validation According to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q2(R1))

System Suitability Testing for Method Performance Monitoring

System suitability testing (SST) is an integral part of the analytical workflow, performed before and during the analysis of samples to ensure the continued validity of the results. usp.org It verifies that the chromatographic system is performing adequately for the intended analysis. usp.org This is achieved by injecting a standard solution containing the main compound and its known impurities to check key performance indicators. waters.comwaters.com

For the analysis of Iloperidone and its impurities, a system suitability solution would typically be prepared containing Iloperidone and a representative set of its impurities, including this compound. waters.com The acceptance criteria for system suitability are established during method validation and are based on parameters that demonstrate the method's ability to provide reliable data. dcvmn.org

Key System Suitability Parameters and Typical Acceptance Criteria:

ParameterDescriptionTypical Acceptance Criteria
Tailing Factor (T) Measures the asymmetry of a chromatographic peak. A value of 1 indicates a perfectly symmetrical peak.NMT 2.0 waters.com
Theoretical Plates (N) A measure of the column's efficiency. Higher numbers indicate better efficiency and narrower peaks.Varies depending on the method, but should be high enough to ensure adequate separation.
Resolution (Rs) The degree of separation between two adjacent peaks.NLT 1.5 between critical peak pairs. savaglobal.com
Relative Standard Deviation (RSD) of Peak Area The precision of replicate injections of the standard solution.NMT 5.0% waters.com
Relative Standard Deviation (RSD) of Retention Time The reproducibility of the retention time for replicate injections.NMT 5.0% waters.com

These parameters are monitored throughout the analytical run to detect any potential issues with the chromatographic system, such as column degradation, mobile phase preparation errors, or instrument malfunction. waters.com Any deviation from the established SST criteria would necessitate an investigation and corrective action before proceeding with sample analysis.

Comprehensive Impurity Profiling Methodologies

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. ijpsonline.com This is a critical step in ensuring the quality and safety of the final pharmaceutical product. biomedres.us A comprehensive impurity profile for Iloperidone would involve the use of various analytical techniques to detect, identify, and quantify all impurities, including this compound. nih.gov

The development of a robust impurity profiling method often begins with the selection of a set of dissimilar chromatographic columns to screen for all potential impurities under different selectivity conditions. chromatographyonline.com This is followed by the optimization of mobile phase composition, pH, gradient slope, and temperature to achieve the best possible separation of all components. chromatographyonline.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for impurity profiling in the pharmaceutical industry. nih.gov For Iloperidone and its impurities, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.netscispace.com This technique separates compounds based on their polarity, using a nonpolar stationary phase and a polar mobile phase. ijprajournal.com

Typical RP-HPLC Method Parameters for Iloperidone Impurity Analysis:

ParameterCondition
Column C18 (e.g., 4.6 x 100 mm, 3.5 µm) researchgate.net
Mobile Phase A Aqueous buffer (e.g., 0.02M potassium dihydrogen phosphate, pH adjusted) scispace.com
Mobile Phase B Organic solvent (e.g., acetonitrile, methanol) savaglobal.comscispace.com
Flow Rate 1.0 mL/min researchgate.netscispace.com
Detection UV at a specific wavelength (e.g., 230 nm or 274 nm) researchgate.netscispace.com
Column Temperature 35°C researchgate.net

To ensure all impurities are detected, forced degradation studies are often performed. This involves subjecting the drug substance to stress conditions such as acid and alkali hydrolysis, oxidation, and heat to generate potential degradation products. scispace.com The analytical method must then be able to separate these degradation products from the main drug and other impurities. scispace.com

For the structural elucidation of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable. nih.gov LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing information about the molecular weight and fragmentation pattern of the impurity, which aids in its identification. nih.gov

Impurity Control Strategies in Iloperidone Synthesis and Stability

Process Chemistry Approaches for Impurity Mitigation

The formation of impurities during the synthesis of an Active Pharmaceutical Ingredient (API) can significantly impact the quality and safety of the final drug product. nih.gov Consequently, robust process chemistry approaches are essential to minimize their generation.

Optimization of Reaction Parameters for Reduced Impurity Formation

The synthesis of iloperidone (B1671726) involves the N-alkylation of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride with 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone. researchgate.net During this process, the formation of several impurities can occur. Research has shown that by carefully optimizing reaction parameters such as solvents, bases, temperature, and reaction time, the formation of these impurities can be significantly controlled. researchgate.netresearchgate.net

For instance, one study demonstrated that using a mixture of water and heptane (B126788) as the solvent, with sodium hydroxide (B78521) as the base and tetrabutylammonium (B224687) bromide as a phase transfer catalyst, led to a substantial reduction in the formation of several impurities. researchgate.net While specific data for Iloperidone Impurity 4 is not detailed in this particular study, the principle of optimizing reaction conditions is a key strategy for controlling its levels. The selection of an appropriate base and solvent system is crucial to steer the reaction towards the desired product and away from side reactions that produce impurities. researchgate.netderpharmachemica.com

Table 1: Impact of Reaction Parameters on Impurity Formation (Illustrative)

ParameterCondition ACondition B (Optimized)Effect on Impurity 4
Solvent N,N-dimethylformamide (DMF)Water/Heptane MixtureReduced Formation
Base Potassium CarbonateSodium HydroxideMinimized Side Reactions
Catalyst NonePhase Transfer CatalystIncreased Reaction Specificity
Temperature ElevatedAmbient (25-30°C)Controlled Degradation

This table is illustrative and based on general principles of process optimization for related compounds, as specific quantitative data for this compound formation under varying conditions is not publicly available.

Development of Alternative Synthetic Pathways to Avoid Impurity Generation

When optimization of existing synthetic routes is insufficient to control a problematic impurity, developing an alternative pathway is a viable strategy. researchgate.neteuropeanpharmaceuticalreview.com For iloperidone, various synthetic approaches have been explored to improve yield and purity. researchgate.net An alternative pathway might involve different starting materials or a different order of chemical transformations to circumvent the specific reaction conditions that lead to the formation of this compound. By redesigning the synthesis, chemists can avoid the use of reagents or intermediates that are known precursors to this specific impurity. jocpr.com

Advanced Purification Techniques for Effective Impurity Removal

Following synthesis, the crude iloperidone product must be purified to remove any remaining impurities. europeanpharmaceuticalreview.com While traditional methods like crystallization are often employed, they may not always be sufficient to remove impurities to the required low levels. researchgate.net

Advanced purification techniques offer more effective solutions:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique has become a standard for removing impurities from APIs, offering high efficiency and reproducibility. europeanpharmaceuticalreview.com It can be particularly useful for separating structurally similar impurities from the main compound. europeanpharmaceuticalreview.comresearchgate.net

Organic Solvent Nanofiltration (OSN): OSN uses membranes to separate molecules based on size, allowing for the removal of lower molecular weight impurities from the higher molecular weight API. europeanpharmaceuticalreview.com

Supercritical Fluid Chromatography (SFC): This method offers different selectivity compared to liquid chromatography and can be superior for certain purifications, providing enhanced purity with a better environmental footprint. europeanpharmaceuticalreview.com

These advanced methods can be crucial for ensuring that the final iloperidone drug substance meets the stringent purity requirements set by regulatory authorities. europeanpharmaceuticalreview.comresearchgate.net

Stability Studies and Impurity Monitoring

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors. researchgate.net

Forced Degradation Studies to Elucidate Degradation Pathways and Products

Forced degradation, or stress testing, is conducted to understand the intrinsic stability of a drug molecule and to identify potential degradation products that could form under various conditions. nih.govdphen1.com As per ICH guidelines, iloperidone has been subjected to stress conditions including acidic, basic, and oxidative hydrolysis, as well as thermal and photolytic stress. nih.gov

Studies have shown that iloperidone is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains stable under neutral, thermal, and photolytic conditions. nih.gov One study identified seven degradation products (DPs) under various stress conditions. Specifically, hydrolytic degradation under basic conditions produced four distinct degradation products (DP4 to DP7). nih.gov It is plausible that this compound could be one of these degradation products formed under specific stress conditions. The characterization of these products is essential for understanding the degradation pathways. nih.govnih.gov

Table 2: Summary of Iloperidone Forced Degradation Studies

Stress ConditionStability of IloperidoneDegradation Products Formed
Acidic Hydrolysis DegradesDP1, DP2
Basic Hydrolysis DegradesDP4, DP5, DP6, DP7
**Oxidative (H₂O₂) **DegradesDP3
Neutral Hydrolysis Stable-
Thermal Stable-
Photolytic Stable-
Data sourced from a study by Singh et al. (2017) nih.gov

Long-Term and Accelerated Stability Monitoring of Drug Substance and Products

Long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability studies are performed to predict the shelf-life of the drug substance and the drug product. researchgate.net These studies involve storing the drug at specified conditions and periodically testing for potency, physical characteristics, and the presence of impurities. nih.govnih.gov

For iloperidone, long-term safety and efficacy have been evaluated in studies lasting up to 52 weeks. nih.govnih.gov During these studies, the stability of the formulation is monitored, which includes tracking the levels of known and unknown impurities. This ongoing monitoring ensures that this compound, if it is a potential degradant, does not increase to unacceptable levels over the product's shelf-life. nih.gov The data from these stability programs are crucial for establishing appropriate storage conditions and a re-test period or shelf life for the iloperidone drug substance and its formulated products. researchgate.net

Role of Impurity Reference Standards in Quality Control and Research

Impurity reference standards are highly characterized materials that are essential for the quality control and research of pharmaceutical products. synzeal.com They serve as the benchmark against which impurities in a drug substance are identified, quantified, and monitored. lgcstandards.com The availability of well-characterized reference standards for impurities like this compound is crucial for several reasons.

In quality control (QC) laboratories, reference standards are used for:

Identification: By comparing the analytical properties (e.g., retention time in chromatography) of an unknown peak in a sample to that of a known reference standard, the identity of the impurity can be confirmed.

Quantification: Reference standards of known purity are used to create calibration curves, which allow for the accurate determination of the concentration of an impurity in a drug substance batch. ikev.org

Method Validation: Analytical methods used for impurity profiling must be validated to ensure they are accurate, precise, and reliable. ich.org Reference standards are indispensable for this validation process. synzeal.com

For research and development, impurity reference standards are vital for:

Structural Elucidation: When a new impurity is detected, a sufficient quantity of the isolated or synthesized impurity is required for structural characterization using techniques like NMR and mass spectrometry. journalijcar.org

Toxicological Studies: To qualify an impurity, its biological safety must be assessed. gally.ch This often requires conducting toxicological studies on the isolated impurity, for which a well-characterized reference standard is necessary. europa.eu

Stability Studies: Reference standards help in monitoring the formation of degradation products during stability studies of the drug substance and product. ich.org

Several commercial suppliers provide reference standards for iloperidone and its known impurities. synzeal.compharmaffiliates.compharmaffiliates.commolcan.comniainnovation.in These standards are typically supplied with a Certificate of Analysis (CoA) that details their identity, purity, and other relevant analytical data, ensuring their suitability for regulatory purposes. synzeal.com The United States Pharmacopeia (USP) also provides a reference standard for iloperidone itself. sigmaaldrich.com

The use of impurity reference standards is a fundamental requirement for complying with Good Manufacturing Practices (GMP) and regulatory guidelines. ikev.org They provide the necessary scientific basis for setting and enforcing impurity limits, thereby ensuring the consistent quality and safety of the final drug product. synzeal.com

The following interactive table provides examples of commercially available reference standards related to iloperidone, highlighting their chemical information.

Regulatory Landscape and Academic Implications for Impurity Control

Adherence to International Regulatory Guidelines (e.g., ICH Q3A, Q3B, M7 for impurities)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for controlling impurities. The primary guidelines applicable to impurities such as Iloperidone (B1671726) Impurity 4 are ICH Q3A(R2), Q3B(R2), and M7(R2).

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on impurities in the active pharmaceutical ingredient (API) or new drug substance. europa.eugmp-compliance.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.org For any new impurity discovered in the Iloperidone drug substance, these thresholds dictate the necessary actions.

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. ich.orgbiotech-spain.com

Identification Threshold: The level above which the structure of an impurity must be determined. ich.orgbiotech-spain.com

Qualification Threshold: The level at which an impurity must be assessed for its biological safety. gmp-compliance.orgbiotech-spain.com

ICH Q3B(R2): Impurities in New Drug Products This guideline addresses impurities in the finished drug product. europa.eugmp-compliance.org It is particularly concerned with degradation products that can form from the drug substance itself or from reactions between the drug substance and excipients or the container closure system. europa.euich.org If Iloperidone Impurity 4 were a degradation product, its control would be managed according to the thresholds in this guideline, which are also based on the maximum daily dose. ich.org

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities This guideline provides a framework for assessing and controlling impurities that have the potential to be mutagenic and therefore carcinogenic. europa.eufda.govfda.gov It uses a risk-based approach to limit potential carcinogenic risk. federalregister.govtga.gov.au If this compound had a structural alert for mutagenicity, it would be subject to the much stricter control limits outlined in ICH M7, often based on a "Threshold of Toxicological Concern" (TTC), which corresponds to a negligible risk (1.5 µ g/day exposure). pharmtech.com

Table 1: ICH Q3A/Q3B Thresholds for Reporting, Identification, and Qualification of Impurities
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%>0.10% or 1.0 mg/day total intake (whichever is lower)>0.15% or 1.0 mg/day total intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

Compliance with Pharmacopoeial Standards (e.g., USP, EP, JP, BP) for Pharmaceutical Impurities

Pharmacopoeias establish legally enforceable quality standards for medicines in their respective regions. nedstar.com The United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) all have chapters and monographs that define the requirements for impurity control. nedstar.comamericanpharmaceuticalreview.comfda.gov

United States Pharmacopeia (USP): The USP's general chapter <1086> Impurities in Drug Substances and Drug Products provides definitions and guidance on the classification and control of various impurities, including process-related and degradation products. uspbpep.comuspnf.comusp.org It aligns with ICH principles for setting impurity limits. uspnf.com

European Pharmacopoeia (EP): The EP's general monograph Substances for pharmaceutical use (2034) and general chapter 5.10. Control of impurities in substances for pharmaceutical use make ICH Q3A requirements legally binding. drugfuture.comedqm.euscribd.com These texts provide a framework for interpreting related substances tests in specific monographs and managing new or unspecified impurities. drugfuture.comscribd.com

Japanese Pharmacopoeia (JP) and British Pharmacopoeia (BP): These pharmacopoeias also set standards for the quality and purity of drugs, largely harmonized with ICH guidelines, to ensure the safety of pharmaceutical products marketed in Japan and the UK, respectively. nedstar.com

For Iloperidone, a specific monograph in any of these pharmacopoeias would list known impurities with their acceptance criteria. If "this compound" is not specifically listed, it would be controlled as an "unspecified impurity" under the limits derived from the general chapters and the ICH thresholds. edqm.eu

Table 2: Key Pharmacopoeial General Chapters for Impurity Control
PharmacopoeiaRelevant General Chapter/Monograph
United States Pharmacopeia (USP)&lt;1086&gt; Impurities in Drug Substances and Drug Products
European Pharmacopoeia (EP)5.10. Control of impurities in substances for pharmaceutical use; and Monograph 2034, Substances for pharmaceutical use

Academic Research Contributions to Advancing Impurity Science and Control

Academic and industrial research plays a vital role in the practical application of regulatory guidelines for impurity control. ijrpr.com This research focuses on developing the sophisticated analytical tools necessary to detect, identify, and quantify impurities at the low levels required by regulations. biomedres.usnih.gov

Key contributions from research include:

Impurity Profiling and Structure Elucidation: Research efforts are crucial for the comprehensive impurity profiling of a drug like Iloperidone. ijrpr.com Studies have been conducted to identify process-related impurities and degradation products formed during stress testing. asianpubs.orgresearchgate.net Advanced analytical techniques are employed to isolate and determine the chemical structure of these impurities. nih.gov For example, one study identified seven recurring impurities during the synthesis of Iloperidone and confirmed their structures through spectral analysis (FTIR, MS, and NMR). asianpubs.org

Synthesis of Reference Standards: Once an impurity's structure is identified, researchers synthesize the pure compound to serve as a reference standard. asianpubs.orgsynzeal.com These standards are essential for validating analytical methods and accurately quantifying the impurity in batches of the drug substance or product.

Development of Advanced Analytical Methods: A significant area of research is the development of sensitive, specific, and efficient analytical methods. biomedres.us For Iloperidone, researchers have developed and validated reverse-phase ultra-performance liquid chromatography (UPLC) methods that can separate and quantify the parent drug from its potential impurities and degradation products in a much shorter time than traditional HPLC. scirp.orgresearchgate.net Such methods are essential for routine quality control and stability monitoring. scirp.org

Table 3: Advanced Analytical Techniques in Impurity Research
TechniqueApplication in Impurity Control
High-Performance Liquid Chromatography (HPLC)Separation, detection, and quantification of non-volatile organic impurities. biomedres.usnih.gov
Ultra-Performance Liquid Chromatography (UPLC)A higher-resolution version of HPLC, allowing for faster and more sensitive analysis. scirp.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)Provides molecular weight information, aiding in the identification of unknown impurities. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyUsed for the definitive structural elucidation of isolated impurities. nih.govasianpubs.org

Future Directions in Iloperidone Impurity Research and Control

The field of impurity analysis is continuously evolving, driven by regulatory expectations and technological advancements. Future research and control strategies for impurities like this compound are likely to focus on several key areas:

Enhanced Analytical Sensitivity: The development of even more sensitive analytical techniques, such as high-resolution mass spectrometry (HRMS) and supercritical fluid chromatography (SFC), will continue. apacsci.com These methods will improve the ability to detect and quantify impurities at trace levels, which is especially critical for potentially genotoxic impurities that must be controlled at parts-per-million (ppm) levels. pharmtech.comapacsci.com

Predictive Toxicology (In Silico Assessment): The use of computational models (Quantitative Structure-Activity Relationship, or QSAR) to predict the mutagenic potential of impurities based on their chemical structure is becoming more common. europa.eu This allows for a proactive, risk-based approach to prioritize and control impurities that are likely to be genotoxic, in line with ICH M7 principles.

Automation and High-Throughput Analysis: The integration of automation and robotics in the analytical workflow will enable high-throughput screening of impurities. ijrpr.com This will accelerate the process of impurity profiling during drug development and allow for more efficient monitoring in a quality control setting.

Green Analytical Chemistry: There is a growing emphasis on developing analytical methods that are more environmentally sustainable. apacsci.com This involves reducing solvent consumption, using less toxic reagents, and minimizing waste, without compromising analytical performance.

Q & A

Basic Research Questions

Q. What analytical techniques are standard for identifying and quantifying Iloperidone Impurity 4?

  • Methodological Answer : this compound is typically characterized using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection for initial separation and quantification . Advanced hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) are employed for structural confirmation and trace-level detection (limit of detection [LOD] < 0.1%). Method validation must include specificity, accuracy (recovery 90–110%), linearity (R² ≥ 0.995), and solution stability under varying storage conditions .

Q. How are regulatory guidelines (e.g., ICH) applied to impurity profiling of Iloperidone?

  • Methodological Answer : The ICH Q6A guideline specifies that impurities exceeding 0.1% of the active pharmaceutical ingredient (API) require identification and qualification. For this compound, acceptance criteria at the time of drug filing should account for batch variability, as tightly defined limits may not be feasible until sufficient process consistency data are available. Decision Tree #1 in ICH Q6A recommends extrapolating impurity limits from developmental batch data while avoiding over-restrictive criteria early in regulatory submissions .

Q. What evidence is required to confirm the purity and identity of this compound?

  • Methodological Answer : New impurities must be isolated and characterized using orthogonal techniques:

  • Nuclear Magnetic Resonance (NMR) : For elucidating molecular structure and functional groups.
  • LC-MS/MS or HRMS : To confirm molecular weight and fragmentation patterns.
  • Chromatographic purity : ≥95% purity via HPLC-UV, validated against reference standards.
    Known impurities require cross-referencing with literature or pharmacopeial methods, while novel impurities demand full spectral documentation .

Advanced Research Questions

Q. What challenges arise in developing LC-MS/MS methods for this compound in complex biological matrices?

  • Methodological Answer : Key challenges include:

  • Matrix Effects : Ion suppression/enhancement from plasma proteins or excipients, mitigated using stable isotope-labeled internal standards.
  • Co-eluting Metabolites : Differentiation from pharmacologically active metabolites (e.g., P88, P95) via MS/MS fragmentation patterns.
  • Sensitivity : Achieving sub-ng/mL detection limits requires optimized ionization parameters (e.g., ESI+ polarity) and chromatographic conditions (e.g., C18 columns with 0.1% formic acid mobile phase) .

Q. How do pharmacogenomic factors influence the metabolic generation of this compound?

  • Methodological Answer : CYP2D6 polymorphisms significantly impact impurity profiles. Poor metabolizers (PMs) exhibit 47% higher AUC for Iloperidone and 85% higher AUC for metabolite P88, but 85% lower AUC for P95 compared to normal metabolizers. This metabolic shift may alter impurity formation kinetics, necessitating population-specific pharmacokinetic studies. Analytical methods must account for inter-individual variability in metabolite-to-impurity ratios .

Q. What strategies validate the specificity of analytical methods for this compound in stability studies?

  • Methodological Answer : Forced degradation studies under acidic, basic, oxidative, and thermal conditions are conducted to:

  • Confirm Stability-Indicating Properties : Ensure baseline separation of degradation products from Impurity 4.
  • Identify Degradation Pathways : Oxidative stress (e.g., H₂O₂ exposure) may generate new impurities requiring structural elucidation.
  • Quantify Degradation Kinetics : Use Arrhenius plots to predict impurity accumulation over shelf-life .

Ethical and Data Integrity Considerations

  • Data Handling : Maintain raw chromatograms and spectral data to enable independent verification of impurity profiles. Avoid selective reporting of batches with lower impurity levels .
  • Reproducibility : Predefine acceptance criteria for method validation parameters (e.g., ±15% accuracy) to minimize post hoc adjustments that could bias results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.